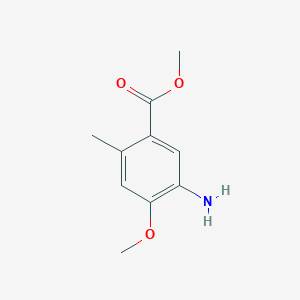![molecular formula C9H3BrF3NO2 B12096161 8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)
8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one is a chemical compound with the molecular formula C9H3BrF3NO2 and a molecular weight of 294.02 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a benzo[d][1,3]oxazin-4-one core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing a trifluoromethyl group and an oxazinone moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Applications De Recherche Scientifique
2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds, such as:
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: This compound has a phenyl group instead of a trifluoromethyl group, leading to different chemical properties and applications.
4-Oxo-2-phenyl-4H-benzo[d][1,3]oxazin-3-yl:
The uniqueness of 2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one lies in its trifluoromethyl group, which imparts specific chemical properties and reactivity that differentiate it from other related compounds .
Propriétés
Formule moléculaire |
C9H3BrF3NO2 |
|---|---|
Poids moléculaire |
294.02 g/mol |
Nom IUPAC |
8-bromo-2-(trifluoromethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H3BrF3NO2/c10-5-3-1-2-4-6(5)14-8(9(11,12)13)16-7(4)15/h1-3H |
Clé InChI |
VCEWVKYKERYRCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)N=C(OC2=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12096081.png)
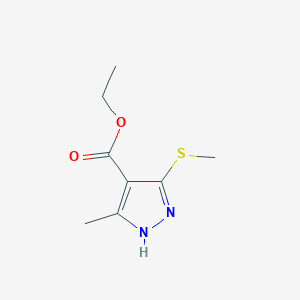
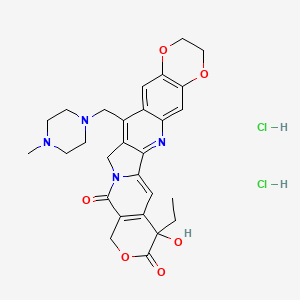
![1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12096095.png)
![7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12096101.png)
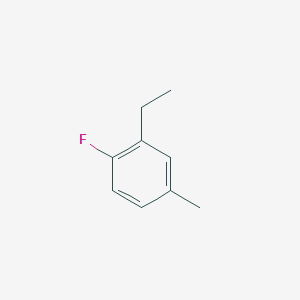

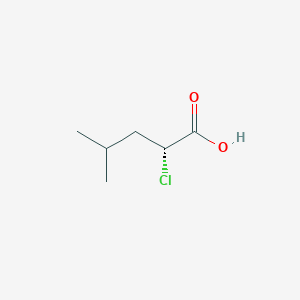
![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)
